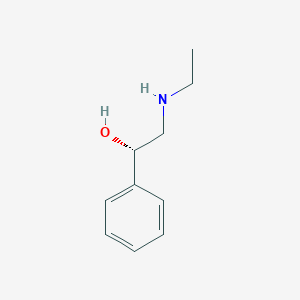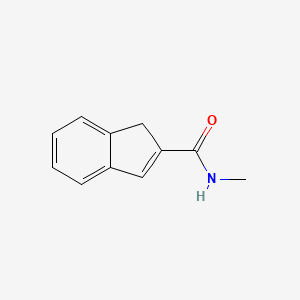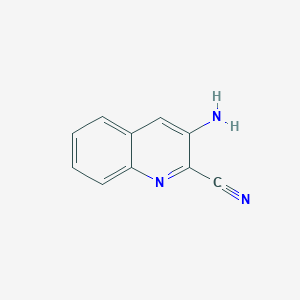
(S)-2-(Ethylamino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Ethylamino)-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an ethylamino group attached to a phenylethanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Ethylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(Ethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieving the desired selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Ethylamino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: (S)-2-(Ethylamino)-1-phenylpropan-1-one.
Reduction: this compound derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(S)-2-(Ethylamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-2-(Ethylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The phenylethanol backbone provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(Ethylamino)-1-phenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(Methylamino)-1-phenylethanol: A structurally similar compound with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-phenylpropan-1-one: The corresponding ketone, used as a precursor in the synthesis of (S)-2-(Ethylamino)-1-phenylethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an ethylamino group and a phenylethanol backbone. This combination of features allows for specific interactions with biological targets and makes it a valuable intermediate in asymmetric synthesis.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-(ethylamino)-1-phenylethanol |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 |
InChI Key |
XAFJIMVZKZUFPE-SNVBAGLBSA-N |
Isomeric SMILES |
CCNC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCNCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)


![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)


![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
